N-(4-methylphenyl)-N'-{2-[4-(phenylcarbamoyl)piperazin-1-yl]ethyl}ethanediamide
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Overview
Description
N’-(4-METHYLPHENYL)-N-{2-[4-(PHENYLCARBAMOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperazine ring, a phenylcarbamoyl group, and a methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-METHYLPHENYL)-N-{2-[4-(PHENYLCARBAMOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps. One common method involves the reaction of 4-methylphenylamine with ethyl chloroformate to form an intermediate, which is then reacted with 1-(2-aminoethyl)piperazine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-METHYLPHENYL)-N-{2-[4-(PHENYLCARBAMOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring or the phenylcarbamoyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or sodium methoxide in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine or phenylcarbamoyl derivatives.
Scientific Research Applications
N’-(4-METHYLPHENYL)-N-{2-[4-(PHENYLCARBAMOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-METHYLPHENYL)-N-{2-[4-(PHENYLCARBAMOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-N-phenylcarbamoyl chloride
- N-Methoxy-N-methylacetamide
- Diphenylcarbamoyl chloride
Uniqueness
N’-(4-METHYLPHENYL)-N-{2-[4-(PHENYLCARBAMOYL)PIPERAZIN-1-YL]ETHYL}ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H27N5O3 |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
N'-(4-methylphenyl)-N-[2-[4-(phenylcarbamoyl)piperazin-1-yl]ethyl]oxamide |
InChI |
InChI=1S/C22H27N5O3/c1-17-7-9-19(10-8-17)24-21(29)20(28)23-11-12-26-13-15-27(16-14-26)22(30)25-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,23,28)(H,24,29)(H,25,30) |
InChI Key |
LVOCSHWKVHERTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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